4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one 4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 618366-61-3
VCID: VC21381144
InChI: InChI=1S/C25H25FN2O4/c1-3-27(4-2)13-14-28-22(17-10-6-7-11-18(17)26)21(24(30)25(28)31)23(29)20-15-16-9-5-8-12-19(16)32-20/h5-12,15,22,30H,3-4,13-14H2,1-2H3
SMILES: CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4F
Molecular Formula: C25H25FN2O4
Molecular Weight: 436.5g/mol

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

CAS No.: 618366-61-3

Cat. No.: VC21381144

Molecular Formula: C25H25FN2O4

Molecular Weight: 436.5g/mol

* For research use only. Not for human or veterinary use.

4-(benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one - 618366-61-3

Specification

CAS No. 618366-61-3
Molecular Formula C25H25FN2O4
Molecular Weight 436.5g/mol
IUPAC Name 3-(1-benzofuran-2-carbonyl)-1-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
Standard InChI InChI=1S/C25H25FN2O4/c1-3-27(4-2)13-14-28-22(17-10-6-7-11-18(17)26)21(24(30)25(28)31)23(29)20-15-16-9-5-8-12-19(16)32-20/h5-12,15,22,30H,3-4,13-14H2,1-2H3
Standard InChI Key DSLAFTKRLCBGKK-UHFFFAOYSA-N
SMILES CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4F
Canonical SMILES CC[NH+](CC)CCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4F

Introduction

4-(Benzofuran-2-carbonyl)-1-(2-(diethylamino)ethyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in medicinal chemistry and synthetic organic research. Its structure integrates a benzofuran moiety, a fluorophenyl group, and a pyrrolone core, making it a candidate for biological activity studies.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, including:

  • Formation of the benzofuran moiety through cyclization of hydroxyaryl ketones.

  • Introduction of the fluorophenyl group via electrophilic substitution or coupling reactions.

  • Construction of the pyrrolone core through condensation and cyclization strategies.

Potential Applications

This compound's unique structure suggests several areas of interest:

  • Pharmaceutical Development: The combination of benzofuran and fluorophenyl groups may provide antimicrobial, anticancer, or anti-inflammatory properties, as seen in related compounds .

  • Chemical Biology: It could serve as a molecular probe for studying protein-ligand interactions due to its functional groups.

  • Synthetic Intermediates: The molecule's reactivity makes it a potential precursor for more complex derivatives.

Analytical Data

The compound's characterization can be performed using the following techniques:

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra confirm the structure by identifying chemical shifts corresponding to each functional group.

  • Mass Spectrometry (MS): The molecular ion peak at 436.5 m/z supports the molecular weight determination.

  • Infrared Spectroscopy (IR): Key peaks include those for hydroxyl (-OH), carbonyl (C=O), and aromatic functionalities.

Biological Activity

While specific data on this compound is unavailable, structurally related benzofuran derivatives have demonstrated:

  • Antimicrobial activity against Gram-positive bacteria and fungi .

  • Selective cytotoxicity against cancer cell lines .
    These findings suggest that further biological evaluation of this compound is warranted.

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